molecular formula C4H7Cl2F3Si B109683 (3,3,3-Trifluoropropyl)methyldichlorosilane CAS No. 675-62-7

(3,3,3-Trifluoropropyl)methyldichlorosilane

Cat. No. B109683
CAS RN: 675-62-7
M. Wt: 211.08 g/mol
InChI Key: OHABWQNEJUUFAV-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)methyldichlorosilane is a chemical compound with the molecular formula C4H7Cl2F3Si . It is a colorless and transparent liquid . This compound is used as an anti-fingerprint agent for glass products such as advanced mobile phone screens and camera lenses . It also plays an important role in the synthesis of drugs and pesticides and can be used as a surface treatment agent to improve the adhesion between polymers and inorganic materials .


Synthesis Analysis

The synthesis of (3,3,3-Trifluoropropyl)methyldichlorosilane involves the use of high-vacuum polymerization techniques . The controlled anionic ring-opening polymerization (ROP) of 1,3,5-trimethyl-1,3,5-tris (3’,3’3’-trifluoropropyl)cyclotrisiloxane (F3) is carried out, and then the benzyl chloride-terminal poly methyl (3,3,3-trifluoropropyl)siloxane (PMTFPS-BzCl) is synthesized . The initiator used for the ROP is the lithium silanolate, which is made directly by the reaction of n-butyllithium and F3 in the reactor at room temperature before polymerization .


Molecular Structure Analysis

The molecular structure of (3,3,3-Trifluoropropyl)methyldichlorosilane is represented by the formula C4H7Cl2F3Si . The average mass of the molecule is 211.085 Da .


Physical And Chemical Properties Analysis

(3,3,3-Trifluoropropyl)methyldichlorosilane has a density of 1.2±0.1 g/cm3 . Its boiling point is 113.8±35.0 °C at 760 mmHg . The vapor pressure is 24.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.8±3.0 kJ/mol . The flash point is 22.6±25.9 °C . The index of refraction is 1.382 .

Scientific Research Applications

Synthesis of Polymers and Elastomers

(3,3,3-Trifluoropropyl)methyldichlorosilane is involved in the synthesis of polymers and elastomers. For instance, it is used in the preparation of fluorosilicone elastomers, which are materials known for their resistance to high temperatures and aircraft fuel, making them suitable for a range of industrial applications. These elastomers exhibit remarkable thermal stability and are resistant to various chemicals, including hydrochloric acid and sodium hydroxide (Wise, 1958; Tarrant, 1955).

Material Synthesis and Modification

This compound is also utilized in material synthesis and modification, especially in the creation of hydrophobic materials. For example, it is used in the synthesis of highly hydrophobic mesoporous silica with outstanding adsorption properties for certain organic compounds. This demonstrates its potential in creating materials with specific adsorption characteristics for environmental and industrial applications (Diao et al., 2017).

Application in Coatings and Surfaces

The compound's derivatives are involved in the creation of coatings and surfaces with unique properties. For instance, studies have shown the synthesis of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups, which upon polymerization, result in materials with increased oil resistance. This application is critical in industries where materials are exposed to harsh chemical environments (Li, Chen, & Zhang, 2012).

Environmental and Chemical Analysis

The derivatives of (3,3,3-Trifluoropropyl)methyldichlorosilane, such as fluorinated methylsiloxanes, are identified and analyzed in environmental studies. These studies help in understanding the distribution and environmental impact of these compounds, which is crucial for environmental protection and regulations (Zhi et al., 2018).

Safety And Hazards

(3,3,3-Trifluoropropyl)methyldichlorosilane is considered hazardous. It is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if inhaled . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a cool place and kept tightly closed . It should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

dichloro-methyl-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABWQNEJUUFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027290
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
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Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(3,3,3-Trifluoropropyl)methyldichlorosilane

CAS RN

675-62-7
Record name Dichloromethyl(3,3,3-trifluoropropyl)silane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (3,3,3-Trifluoropropyl)methyldichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethyl(3,3,3-trifluoropropyl)silane
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Record name (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
P Tarrant, GW Dyckes, R Dunmire… - Journal of the American …, 1957 - ACS Publications
The present research was initiated to develop a method of preparation of fluoroalkylmethyldi-chlorosilanes, to hydrolyze such materials and to study their polymerization and …
Number of citations: 53 pubs.acs.org
BH Wise… - 1958 - apps.dtic.mil
Some promising fluoroalkylsilane monomers and polymers have been prepared for use as high temperature and aircraft fuel resistant elastomeric materials. In addition to the …
Number of citations: 2 apps.dtic.mil
F Chen, J Liu, Q Zhuang, M Tao… - Journal of Polymer …, 2015 - search.proquest.com
Vinyl end and pendant fluorosilicone (VFS), containing various amounts of vinyl (Vi) and 3, 3, 3-trifluoropropyl (TFP), were synthesized by hydrolysis of two chlorosilanes containing …
Number of citations: 2 search.proquest.com
A Vaidya, M Chaudhury - Journal of applied polymer science, 2000 - Wiley Online Library
We report synthesis of surface‐active quaternary amino polyfluorosiloxanes. Hydrosilation of silanic hydrogen containing polyfluorosiloxanes with olefinic epoxides, in the presence of a …
Number of citations: 4 onlinelibrary.wiley.com
G Gwak, S An, D Kim, M Di Serio, OS Jung - New Journal of Chemistry, 2022 - pubs.rsc.org
Self-assembly of NiX2 (X− = Br− and Cl−) with bidentate dialkyl(3-pyridyl)silane ligands (dialkyl- = (3,3,3-trifluoropropyl)methyl- (L1), = cyclohexylmethyl- (L2), = ethylmethyl- (L3)) gives …
Number of citations: 1 pubs.rsc.org
MM Millard - Journal of Applied Polymer Science, 1974 - Wiley Online Library
The formation of surface‐photopolymerized films from six fluorocarbon monomers in the gas phase at low pressure is described. Transparent, low surface‐energy films from 250 to 300 …
Number of citations: 5 onlinelibrary.wiley.com
T Dong, Y Hua, X Zhu, X Huang, S Chi, Y Liu… - Separation and …, 2022 - Elsevier
Nanofibrous filters have limited filtration against ultrafine airborne particulate matter (PM) due to thick fiber fineness and large pore size, which can be unraveled by increasing thickness …
Number of citations: 15 www.sciencedirect.com
RG Severson, RJ Rosscup, DR Lindberg… - Journal of the …, 1957 - ACS Publications
The tolyltrimethylsilanes have been brominated with N-bromosuccinimide to give the trimethylsilylbenzyl bromides and the trimethylsilylbenzal bromides. The trimethylsilylbenzal …
Number of citations: 31 pubs.acs.org
EW Choe, H Rosenberg… - 1977 - apps.dtic.mil
In order to predict the molecular structures of arylenesiloxane polymers which would exhibit the optimum combinations of desired properties for high-temperature fuel-resistant sealant …
Number of citations: 2 apps.dtic.mil
LE Drechsler - 1994 - search.proquest.com
This research involved the investigation of the synthesis and properties of two types of fluorinated siloxane polymers. The first was 3, 3, 3-trifluoropropylmethylsiloxane (TFPMS), in …
Number of citations: 2 search.proquest.com

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